molecular formula C9H5FINO2 B8648727 Methyl 4-cyano-2-fluoro-5-iodobenzoate CAS No. 1149388-53-3

Methyl 4-cyano-2-fluoro-5-iodobenzoate

Cat. No. B8648727
CAS RN: 1149388-53-3
M. Wt: 305.04 g/mol
InChI Key: QJCSKRLXMCYEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-2-fluoro-5-iodobenzoate is a useful research compound. Its molecular formula is C9H5FINO2 and its molecular weight is 305.04 g/mol. The purity is usually 95%.
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properties

CAS RN

1149388-53-3

Product Name

Methyl 4-cyano-2-fluoro-5-iodobenzoate

Molecular Formula

C9H5FINO2

Molecular Weight

305.04 g/mol

IUPAC Name

methyl 4-cyano-2-fluoro-5-iodobenzoate

InChI

InChI=1S/C9H5FINO2/c1-14-9(13)6-3-8(11)5(4-12)2-7(6)10/h2-3H,1H3

InChI Key

QJCSKRLXMCYEFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)I)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-amino-4-cyano-2-fluorobenzoate (437 mg, 2.2 mmol) in THF (13 mL) was added copper(I) iodide (419 mg, 2.2 mmol), diiodomethane (890 uL, 11 mmol), and isoamyl nitrite (890 uL, 6.6 mmol). The solution was heated to reflux for 4 h and was then allowed to cool to room temperature. After dilution with ethyl acetate, water was added and the mixture was filtered through celite. The biphasic filtrate was partitioned. The organic phase was dried over magnesium sulfate, filtered, and concentrated. The residue was then subject to column chromatography to provide impure methyl 4-cyano-2-fluoro-5-iodobenzoate (452 mg, ˜63% purity, ˜0.93 mmol). The remainder of the material consisted primarily of methyl 4-cyano-2-fluorobenzoate and was carried forward into the subsequent reaction without further purification. 1H NMR (400 MHz, CDCl3): 8.44 (d, 1H), 7.43 (d, 1H), 3.97 (s, 3H); MS (EI) for C9H5FINO2: 305 (M+).
Quantity
437 mg
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reactant
Reaction Step One
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890 μL
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reactant
Reaction Step One
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890 μL
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reactant
Reaction Step One
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Quantity
13 mL
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solvent
Reaction Step One
Quantity
419 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

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